molecular formula C14H28N2O2 B14069303 Hexanediamide, N,N'-bis(1,1-dimethylethyl)- CAS No. 69319-21-7

Hexanediamide, N,N'-bis(1,1-dimethylethyl)-

Katalognummer: B14069303
CAS-Nummer: 69319-21-7
Molekulargewicht: 256.38 g/mol
InChI-Schlüssel: YPESXBJFZNIKFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hexanediamide, N,N’-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C14H28N2O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hexanediamide, N,N’-bis(1,1-dimethylethyl)- typically involves the reaction of 1,6-hexanediamine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of Hexanediamide, N,N’-bis(1,1-dimethylethyl)- is scaled up using continuous-flow processes. These processes involve the use of fixed-bed reactors and optimized reaction conditions to achieve high yields and purity. The continuous-flow process enhances mass transfer and reduces reaction time, making it more efficient than traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

Hexanediamide, N,N’-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

Hexanediamide, N,N’-bis(1,1-dimethylethyl)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Hexanediamide, N,N’-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Hexanediamide, N,N’-bis(1,1-dimethylethyl)- is unique due to its specific structural properties and the range of reactions it can undergo. Its versatility in various chemical reactions and applications sets it apart from similar compounds .

Eigenschaften

CAS-Nummer

69319-21-7

Molekularformel

C14H28N2O2

Molekulargewicht

256.38 g/mol

IUPAC-Name

N,N'-ditert-butylhexanediamide

InChI

InChI=1S/C14H28N2O2/c1-13(2,3)15-11(17)9-7-8-10-12(18)16-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18)

InChI-Schlüssel

YPESXBJFZNIKFE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC(=O)CCCCC(=O)NC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.